molecular formula C10H18N2O5 B13384811 Boc-Glu-NH

Boc-Glu-NH

Cat. No.: B13384811
M. Wt: 246.26 g/mol
InChI Key: GMZBDBBBJXGPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-Butoxycarbonyl)-L-glutamic acid amide: (Boc-Glu-NH) is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biochemical processes. The Boc group is a protective group used in organic synthesis to protect amines from unwanted reactions. This compound is commonly used in peptide synthesis and other organic reactions due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-Glu-NH can be synthesized through the reaction of L-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature . The resulting Boc-protected L-glutamic acid is then converted to this compound through amidation with ammonia or an amine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of Boc-Glu-NH involves the protection of the amino group through the formation of a carbamate linkage. This protection prevents unwanted reactions during peptide synthesis and other organic reactions. The Boc group can be selectively removed under acidic conditions, allowing for the deprotection of the amino group and subsequent reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific side chain and the presence of the Boc protective group, which provides stability and ease of removal. This makes it particularly useful in peptide synthesis and other organic reactions where selective protection and deprotection of amino groups are required .

Properties

IUPAC Name

5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(11)15)4-5-7(13)14/h6H,4-5H2,1-3H3,(H2,11,15)(H,12,16)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZBDBBBJXGPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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